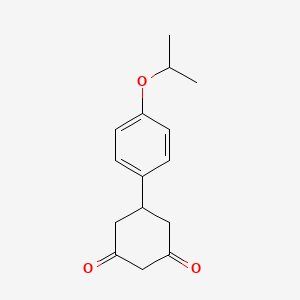

5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione

描述

5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione (CAS: 762243-29-8) is a cyclohexane-1,3-dione derivative featuring a 4-isopropoxyphenyl substituent at the 5-position of the cyclohexanedione core. Its molecular formula is C16H20O4, with a molecular weight of 276.33 g/mol. The compound is typically stored under inert conditions (2–8°C) and is associated with hazard warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

The cyclohexane-1,3-dione scaffold is known for its role in inhibiting enzymes like 4-hydroxyphenylpyruvate deoxygenase (HPPD), making it relevant in herbicide and drug development .

属性

IUPAC Name |

5-(4-propan-2-yloxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10(2)18-15-5-3-11(4-6-15)12-7-13(16)9-14(17)8-12/h3-6,10,12H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSIOMKVWPQPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-isopropoxybenzaldehyde with cyclohexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization or chromatography to obtain the desired product .

化学反应分析

5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

科学研究应用

5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in the study of protein interactions and modifications . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various organic compounds .

作用机制

The mechanism of action of 5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Comparison with Similar Compounds

Anticancer Activity:

- Compound 5c: Demonstrated potent anticancer activity against human breast adenocarcinoma (MCF-7) with an LC50 of 10.3134 µg/mL. Molecular docking revealed high binding affinity with the 2ZOQ cancer protein .

- 5-(3,5-Bis(trifluoromethyl)phenyl)cyclohexane-1,3-dione (26) : Showed in vitro efficacy (EC50 = 700 nM) in a PC12-G93A-YFP assay but failed in a mutant SOD1G93A mouse model, highlighting the challenge of translating in vitro to in vivo activity .

Enzyme Inhibition:

- The cyclohexane-1,3-dione core chelates ferrous ions in HPPD, a mechanism critical for herbicide activity. Derivatives with electron-withdrawing groups (e.g., chlorine in 4-chlorophenyl analogs) may enhance this interaction .

Antimicrobial Activity:

- Derivatives like 5a–5h were tested for antifungal activity, though specific data for 5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione are absent .

生物活性

5-(4-Isopropoxyphenyl)cyclohexane-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various cell lines, and the implications for future research.

This compound is characterized by its cyclohexane structure with a dione functional group and an isopropoxy-substituted phenyl moiety. The molecular formula is , and its structure contributes to its interactions with biological systems.

The biological activity of this compound primarily involves its ability to inhibit specific enzyme pathways and cellular processes. Research indicates that derivatives of cyclohexane-1,3-dione can act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. The compound's structure allows it to interact with these receptors, potentially leading to reduced tumor growth.

In Vitro Studies

Recent studies have examined the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| Non-Small Cell Lung Cancer (H460) | 0.85 | Significant reduction in cell viability |

| Colorectal Cancer (HT29) | 1.20 | Induction of apoptosis |

| Gastric Carcinoma (MKN-45) | 1.50 | Inhibition of cell migration |

| Malignant Glioma (U87MG) | 2.00 | Decreased proliferation rate |

These results indicate that this compound exhibits promising anticancer properties through its cytotoxic effects on various cancer types.

Case Studies

A notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. The study demonstrated that co-treatment enhanced the overall cytotoxic effect compared to monotherapy, suggesting a synergistic interaction that could be leveraged for improved cancer treatment protocols.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis has shown that modifications to the phenyl ring and the cyclohexane core can significantly alter the biological activity of the compound. For instance, substituents on the phenyl ring have been correlated with increased potency against specific cancer cell lines. This suggests that further chemical modifications could enhance efficacy and selectivity.

Future Directions

Given its promising biological activity, future research should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

- Mechanistic Studies : Investigating the precise molecular targets and pathways affected by this compound.

- Combination Therapies : Exploring synergistic effects with existing chemotherapeutic agents to enhance treatment outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。